2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide
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Overview
Description
2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group, a hydroxy group, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 5-methylbenzene to introduce the sulfonamide group.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethyl alcohol and an appropriate catalyst.
Attachment of the Hydroxy and Oxan-4-yl Groups: The hydroxy and oxan-4-yl groups are introduced through a series of substitution reactions, often involving the use of protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ethoxy and hydroxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the methyl group in 2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5S/c1-3-23-16-5-4-13(2)12-17(16)24(20,21)18-9-6-15(19)14-7-10-22-11-8-14/h4-5,12,14-15,18-19H,3,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICBXHLHSIZMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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